molecular formula C18H32Cl2N2O2 B2908245 1-(Tert-pentyloxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride CAS No. 1185363-16-9

1-(Tert-pentyloxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride

Cat. No. B2908245
CAS RN: 1185363-16-9
M. Wt: 379.37
InChI Key: BJKYZVQZUGTJTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Tert-pentyloxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride is a chemical compound that has been the focus of scientific research due to its potential therapeutic applications. This compound is commonly referred to as TPPP and is a member of the piperazine family of compounds. TPPP has been studied extensively in the laboratory setting, and its mechanism of action and physiological effects have been investigated.

Mechanism of Action

The mechanism of action of TPPP is not fully understood, but studies have shown that it can interact with certain receptors in the brain. Specifically, TPPP has been shown to bind to the serotonin and dopamine receptors, which are involved in the regulation of mood and emotion.
Biochemical and Physiological Effects:
Studies have shown that TPPP can have a number of biochemical and physiological effects. For example, TPPP has been shown to increase the levels of certain neurotransmitters in the brain, including serotonin and dopamine. Additionally, TPPP has been shown to decrease the levels of cortisol, a hormone that is associated with stress.

Advantages and Limitations for Lab Experiments

One advantage of using TPPP in laboratory experiments is that it has been extensively studied, and its effects are well documented. Additionally, TPPP is relatively easy to synthesize in the laboratory. However, one limitation of using TPPP in laboratory experiments is that it can be difficult to obtain in large quantities.

Future Directions

There are several potential future directions for research on TPPP. One area of research could focus on the development of new drugs based on the structure of TPPP. Additionally, research could focus on the potential therapeutic applications of TPPP in other areas, such as the treatment of addiction or post-traumatic stress disorder. Finally, research could focus on the development of new synthesis methods for TPPP that are more efficient and cost-effective.

Synthesis Methods

The synthesis of TPPP is a complex process that involves several steps. The first step is the synthesis of 4-phenylpiperazine, which is then reacted with tert-pentanol to form 1-(tert-pentyloxy)-4-phenylpiperazine. This compound is then reacted with propylene oxide to form 1-(tert-pentyloxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol. Finally, this compound is reacted with hydrochloric acid to form TPPP dihydrochloride.

Scientific Research Applications

TPPP has been studied extensively in the laboratory setting due to its potential therapeutic applications. One area of research has focused on the use of TPPP as a potential treatment for anxiety and depression. Studies have shown that TPPP can increase the levels of certain neurotransmitters in the brain, which can help to alleviate symptoms of anxiety and depression.

properties

IUPAC Name

1-(2-methylbutan-2-yloxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30N2O2.2ClH/c1-4-18(2,3)22-15-17(21)14-19-10-12-20(13-11-19)16-8-6-5-7-9-16;;/h5-9,17,21H,4,10-15H2,1-3H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJKYZVQZUGTJTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)OCC(CN1CCN(CC1)C2=CC=CC=C2)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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